NE 52-QQ57

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

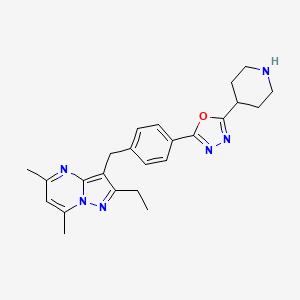

2-[4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenyl]-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-4-21-20(22-26-15(2)13-16(3)30(22)29-21)14-17-5-7-18(8-6-17)23-27-28-24(31-23)19-9-11-25-12-10-19/h5-8,13,19,25H,4,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQWNPLNIEJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NE 52-QQ57: A Technical Guide to its Mechanism of Action as a GPR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 52-QQ57 is a selective and orally available antagonist of the G-protein coupled receptor 4 (GPR4).[1][2] Its mechanism of action is centered on the inhibition of GPR4, a proton-sensing receptor activated by acidic conditions. By blocking GPR4-mediated signaling, this compound exerts significant anti-inflammatory, anti-angiogenic, and potential anti-viral effects. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and relevant experimental data.

Core Mechanism of Action: GPR4 Antagonism

The primary molecular target of this compound is the G-protein coupled receptor 4 (GPR4). GPR4 is expressed on various cell types, including vascular endothelial cells, and functions as a sensor for extracellular protons (acidosis).[3] Under acidic conditions, which are often associated with inflammatory and ischemic tissues, GPR4 becomes activated and initiates downstream signaling cascades.

This compound acts as a competitive antagonist at the GPR4 receptor. This binding prevents the receptor from being activated by its natural ligand, protons, thereby inhibiting the initiation of the signaling cascade. The primary consequence of this antagonism is the blockade of GPR4-mediated cyclic adenosine monophosphate (cAMP) accumulation.[1][2]

Signaling Pathways Modulated by this compound

The antagonism of GPR4 by this compound leads to the modulation of several key intracellular signaling pathways implicated in inflammation and other pathological processes.

Inhibition of the Gs-cAMP-PKA Pathway

GPR4 is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by protons, GPR4 stimulates adenylyl cyclase to produce cAMP. This elevation in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a pro-inflammatory cellular response. This compound directly blocks this initial step of cAMP accumulation, thereby inhibiting the entire Gs-cAMP-PKA signaling axis.

Downregulation of NF-κB and p38 MAPK Signaling

Studies have demonstrated that the anti-inflammatory effects of this compound are mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The activation of NF-κB is a critical step in the transcriptional regulation of numerous pro-inflammatory genes. By inhibiting GPR4, this compound prevents the activation of NF-κB, leading to a significant reduction in the expression of inflammatory cytokines and enzymes. Similarly, the p38 MAPK pathway, which is also involved in inflammatory responses, is attenuated by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / System | Reference |

| GPR4 Antagonism (IC50) | 70 nM | Not Specified | |

| cAMP Accumulation Inhibition (IC50) | 26.8 nM | HEK293 cells |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Accumulation Assay

This assay is fundamental to determining the antagonistic activity of this compound on GPR4-mediated signaling.

NF-κB Reporter Assay

This assay is used to assess the effect of this compound on NF-κB activation.

Methodology:

-

Cell Transfection: Cells (e.g., SW1353 human chondrocytes) are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are pre-treated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with an agent known to induce NF-κB activation (e.g., advanced glycation end products (AGEs) or IL-33).

-

Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB activation.

Downstream Physiological and Pathophysiological Consequences

The antagonism of GPR4 by this compound results in a range of physiological effects with therapeutic potential in various disease models.

Anti-inflammatory Effects

By inhibiting the GPR4-mediated inflammatory cascade, this compound has been shown to significantly reduce the expression of key pro-inflammatory cytokines and mediators, including:

-

Tumor necrosis factor-α (TNF-α)

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

-

Inducible nitric oxide synthase (iNOS) and nitric oxide (NO)

-

Cyclooxygenase-2 (COX2) and prostaglandin E2 (PGE2)

-

Matrix metalloproteinases (MMP-3 and MMP-13)

These effects have been observed in models of arthritis, colitis, and osteoarthritis.

Anti-Angiogenic Effects

This compound has demonstrated the ability to prevent angiogenesis in in vivo models. This is likely due to the role of GPR4 in endothelial cell function and the inflammatory processes that drive new blood vessel formation.

Potential Anti-viral Activity

Recent studies have explored the utility of this compound in the context of viral infections, such as SARS-CoV-2. In a mouse model of COVID-19, treatment with this compound was shown to increase survival, mitigate the hyperinflammatory response, and reduce the viral load in both lung and brain tissues. The anti-viral mechanism appears to be indirect, potentially by inhibiting viral propagation within cells rather than blocking viral entry.

Conclusion

This compound is a potent and selective antagonist of the proton-sensing receptor GPR4. Its primary mechanism of action involves the inhibition of GPR4-mediated cAMP accumulation, which in turn suppresses downstream pro-inflammatory signaling pathways, including NF-κB and p38 MAPK. This multifaceted mechanism underlies its observed anti-inflammatory, anti-angiogenic, and potential anti-viral properties. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in various disease areas characterized by acidosis and inflammation.

References

NE 52-QQ57: A Technical Guide to its Inhibition of cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 52-QQ57 is a potent and selective antagonist of the G-protein coupled receptor 4 (GPR4), a proton-sensing receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and angiogenesis. A key mechanism of GPR4 signaling is the activation of the Gαs subunit, leading to the stimulation of adenylyl cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of this compound's inhibitory effect on cAMP accumulation, presenting quantitative data, a detailed experimental protocol for assessing this inhibition, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to this compound

This compound is a small molecule, orally available antagonist of GPR4.[1][2] Its selectivity and potency make it a valuable tool for investigating the physiological roles of GPR4 and a potential therapeutic agent for diseases driven by GPR4 activation.[3][4] The receptor, GPR4, is constitutively active at physiological pH, and its activity is further enhanced by acidic conditions, often found in inflammatory and ischemic tissues.[5] By blocking GPR4, this compound can modulate downstream signaling cascades, most notably the cAMP pathway.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on GPR4 activity and GPR4-mediated cAMP accumulation has been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below for clear comparison.

| Parameter | Cell Line | IC50 Value | Reference |

| GPR4 Antagonism | - | 0.07 µM (70 nM) | |

| GPR4 Antagonism | - | 0.04 µM (40 nM) | - |

| GPR4-mediated cAMP Accumulation Inhibition | HEK293 | 26.8 nM |

These data highlight the potent ability of this compound to specifically inhibit GPR4 and its downstream effect of cAMP production.

Signaling Pathway of GPR4 and Inhibition by this compound

GPR4 is a Gs-coupled receptor. Upon activation by protons (low pH), it undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This compound, as a GPR4 antagonist, binds to the receptor and prevents this activation cascade.

Figure 1. GPR4 signaling pathway and its inhibition by this compound.

Experimental Protocol: cAMP Accumulation Assay

The following protocol describes a representative method for quantifying the inhibitory effect of this compound on cAMP accumulation in HEK293 cells, a commonly used cell line for such assays. This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, such as the LANCE® Ultra cAMP kit.

4.1. Materials

-

HEK293 cells stably expressing human GPR4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

LANCE® Ultra cAMP Assay Kit (or equivalent)

-

White opaque 384-well microplates

-

TR-FRET compatible plate reader

4.2. Procedure

-

Cell Culture and Seeding:

-

Culture GPR4-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor like IBMX to prevent cAMP degradation.

-

Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Cell Stimulation:

-

Prepare a solution of forskolin (a known adenylyl cyclase activator) in stimulation buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80).

-

Add the forskolin solution to all wells except the negative control wells.

-

Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the TR-FRET assay kit, prepare the Eu-cAMP tracer and ULight-anti-cAMP antibody detection reagents.

-

Add the detection reagents to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio (665 nm / 615 nm).

-

The amount of cAMP is inversely proportional to the TR-FRET signal.

-

Plot the TR-FRET ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the workflow for the cAMP accumulation assay described above.

Figure 2. Experimental workflow for a TR-FRET based cAMP accumulation assay.

Conclusion

This compound is a well-characterized antagonist of GPR4 that potently inhibits the production of cAMP. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The provided diagrams offer a clear visualization of the underlying biological pathway and the practical steps involved in assessing the inhibitory activity of this compound on cAMP accumulation. These resources are intended to facilitate further investigation into the therapeutic potential of targeting the GPR4-cAMP signaling axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | GPR | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

An In-depth Technical Guide to NE 52-QQ57 (CAS: 1401728-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 52-QQ57 is a potent, selective, and orally bioavailable antagonist of the G protein-coupled receptor 4 (GPR4)[1][2][3][4][5]. Identified by its CAS number 1401728-56-0, this small molecule has demonstrated significant therapeutic potential across a range of preclinical models due to its anti-inflammatory, anti-angiogenic, and neuroprotective properties. GPR4 is a proton-sensing receptor that becomes activated under acidic conditions, which are often associated with pathological states such as inflammation, ischemia, and tumor microenvironments. By selectively inhibiting GPR4, this compound modulates downstream signaling pathways, mitigating disease-associated cellular responses. This document provides a comprehensive overview of the technical data and experimental methodologies related to this compound, serving as a resource for professionals in drug discovery and development.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1401728-56-0 | |

| Molecular Formula | C₂₄H₂₈N₆O | |

| Molecular Weight | 416.53 g/mol | |

| IUPAC Name | 2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | |

| Synonyms | NE52-QQ57, GPR4 antagonist 13 |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative metrics are summarized below.

Table 2.1: In Vitro Potency and Efficacy

| Assay | Cell Line | Parameter | Value | Reference |

| GPR4 Antagonism | - | IC₅₀ | 70 nM (0.07 µM) | |

| GPR4-mediated cAMP Accumulation | HEK293 | IC₅₀ | 26.8 nM |

Table 2.2: In Vivo Pharmacological Effects

| Model | Species | Dosage | Effect | Reference |

| Antigen-Induced Arthritis | Rat | 30 mg/kg, p.o., bid | Significant anti-inflammatory effect | |

| Mouse Chamber Model | Mouse | 30 mg/kg, p.o., bid | 46.8% reduction in tissue growth (angiogenesis) | |

| Complete Freund's Adjuvant (CFA) | Rat | 3, 10, or 30 mg/kg | Increased mechanical paw withdrawal threshold (analgesic effect) | |

| DSS-Induced Ulcerative Colitis | Mouse | 30 mg/kg, bid | Reduced inflammation, leukocyte infiltration, and clinical symptoms | |

| SARS-CoV-2 Infection | K18-hACE2 Mice | Not specified | Enhanced survival, reduced viral load, and mitigated inflammation | |

| MPTP-Induced Parkinson's Disease | Mouse | Not specified | Reduced dopaminergic neuronal loss and improved motor function |

Mechanism of Action & Signaling Pathway

This compound functions as a selective antagonist of GPR4. GPR4 is a proton-sensing receptor that, upon activation by an acidic pH (low extracellular pH), couples to Gαs proteins to stimulate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This signaling cascade is implicated in promoting inflammatory responses, angiogenesis, and neuronal apoptosis. By blocking the initial activation of GPR4, this compound prevents the accumulation of cAMP and inhibits these pathological cellular activities.

Caption: GPR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols & Methodologies

Detailed experimental procedures are critical for the replication and extension of scientific findings. Below are representative protocols derived from available literature.

4.1 In Vitro GPR4-Mediated cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit the production of cyclic AMP in cells expressing GPR4.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells overexpressing GPR4 are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified duration.

-

Stimulation: The GPR4 receptor is stimulated to induce cAMP production. Since GPR4 is proton-sensitive, stimulation is achieved by lowering the extracellular pH of the assay buffer (e.g., to pH 6.8-7.0).

-

Lysis and Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: The results are normalized to controls, and the IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

4.2 In Vivo Formulation and Administration

For in vivo studies, proper formulation is essential for bioavailability. A common protocol for oral administration (p.o.) is outlined below.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 20 mg/mL stock in DMSO.

-

Vehicle Preparation: The vehicle often consists of a mixture designed to improve solubility and stability. A common vehicle includes PEG300, Tween-80, and saline.

-

Working Solution Formulation:

-

Add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.

-

Add Tween-80 to the mixture and mix again until clear.

-

Add saline to reach the final desired volume and concentration.

-

Example: To prepare a 1 mL working solution, add 100 µL of 20 mg/mL DMSO stock to 400 µL PEG300, mix, add 50 µL Tween-80, mix, and finally add 450 µL saline.

-

-

Administration: The freshly prepared solution is administered to the animal model (e.g., rat, mouse) via oral gavage at the specified dosage (e.g., 30 mg/kg).

Caption: Workflow for preparing this compound for in vivo oral administration.

Therapeutic Implications and Future Directions

The antagonism of GPR4 by this compound represents a promising therapeutic strategy for a variety of diseases characterized by acidosis and inflammation.

-

Inflammatory Diseases: Its demonstrated efficacy in models of arthritis and ulcerative colitis suggests potential applications in autoimmune and inflammatory bowel diseases.

-

Oncology: By inhibiting angiogenesis, this compound could potentially disrupt tumor growth and metastasis, particularly in the acidic tumor microenvironment.

-

Neurodegenerative Diseases: The neuroprotective effects seen in a Parkinson's disease model point to a role in treating diseases where neuroinflammation and apoptosis are key factors.

-

Infectious Diseases: The compound's ability to mitigate the hyperinflammatory response and reduce viral load in a SARS-CoV-2 model opens avenues for its investigation as a host-directed therapy for severe viral infections.

Future research should focus on elucidating the detailed downstream signaling pathways affected by GPR4 inhibition, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a broader range of disease models to fully define its therapeutic potential.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of NE 52-QQ57

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE 52-QQ57, also identified as GPR4 antagonist 13, is a selective and orally available antagonist of the G protein-coupled receptor 4 (GPR4).[1][2][3] GPR4 is a proton-sensing receptor that has emerged as a promising therapeutic target due to its role in mediating inflammatory responses, particularly in acidic microenvironments often associated with inflammation and tissue injury.[2][4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, efficacy in preclinical models, and relevant experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting GPR4. Under acidic conditions, GPR4 activation is linked to the promotion of inflammatory processes. This compound effectively blocks GPR4-mediated cyclic AMP (cAMP) accumulation, a key step in the receptor's signaling cascade. By antagonizing GPR4, this compound has been shown to significantly inhibit the expression of several key inflammatory cytokines and signaling molecules. These include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX-2), and prostaglandin E2 (PGE2).

Quantitative Data on Efficacy

The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

| Parameter | Value | System | Reference |

| IC50 (GPR4 antagonism) | 70 nM | Not specified | |

| IC50 (GPR4 antagonism) | 0.07 µM (70 nM) | Not specified | |

| IC50 (GPR4 antagonism) | 0.04 µM (40 nM) | Not specified | |

| IC50 (cAMP accumulation) | 26.8 nM | HEK293 cells | |

| Selectivity (hERG IC50) | 19 µM | Not specified | |

| Selectivity (Histamine H3 IC50) | >30 µM | Not specified |

Table 1: In Vitro Potency and Selectivity of this compound

| Preclinical Model | Dosage Regimen | Key Findings | Reference |

| Rat Antigen-Induced Arthritis | 30 mg/kg bid, p.o. for 20 days | Significant anti-inflammatory effect | |

| Mouse Chamber Model (Angiogenesis) | 30 mg/kg bid, p.o. for 4 days | 46.8 ± 10.6% reduction in tissue growth | |

| Rat Complete Freund's Adjuvant (Pain) | 3, 10, or 30 mg/kg | Increased mechanical paw withdrawal threshold | |

| Mouse DSS-Induced Acute Colitis | Not specified | Reduced body weight loss, fecal score, colon shortening, splenic expansion, and mesenteric lymph node enlargement; Alleviated histopathological features; Attenuated inflammatory gene expression. | |

| SARS-CoV-2-Infected K18-hACE2 Transgenic Mice | Not specified | Increased survival rates; Reduced lung and brain viral burden; Mitigated inflammatory responses. | |

| MPTP-Induced Mouse Model of Parkinson's Disease | Not specified | Reduced dopaminergic neuronal loss; Improved motor and memory functions; Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2 protein levels. |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the GPR4 signaling pathway. In response to an acidic microenvironment (low pH), GPR4 becomes activated, leading to a cascade of downstream events that promote inflammation. This compound acts as a direct antagonist to this receptor, thereby blocking these pro-inflammatory signals.

Caption: GPR4 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound.

This assay is fundamental to determining the antagonistic activity of this compound on GPR4.

Caption: Workflow for in vitro cAMP accumulation assay.

This model is used to evaluate the efficacy of this compound in a model of inflammatory bowel disease.

Caption: Experimental workflow for the DSS-induced colitis model.

Conclusion

This compound is a potent and selective GPR4 antagonist with significant anti-inflammatory properties demonstrated across a range of in vitro and in vivo models. Its ability to modulate the inflammatory response in acidic microenvironments makes it a compelling candidate for further investigation in various inflammatory and autoimmune diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of GPR4 antagonism.

References

The GPR4 Antagonist NE 52-QQ57: A Novel Modulator of Nociception and Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NE 52-QQ57 is a selective and orally available antagonist of the G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in a variety of physiological and pathological processes.[1] Emerging evidence highlights the significant role of this compound in modulating nociception and angiogenesis, positioning it as a promising therapeutic candidate for inflammatory pain and diseases with an angiogenic component. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the effects of this compound on these two critical biological processes.

Core Mechanism of Action: GPR4 Antagonism

This compound exerts its biological effects by selectively inhibiting GPR4. GPR4 is activated by extracellular acidosis, a common feature of the microenvironment in inflamed and cancerous tissues.[2] Upon activation by protons (low pH), GPR4 couples to multiple G protein signaling pathways, including Gs/cAMP and G13/Rho, to regulate cellular functions. This compound has a reported IC50 of 70 nM for GPR4 and effectively blocks GPR4-mediated cAMP accumulation with an IC50 of 26.8 nM in HEK293 cells.[1] By blocking these signaling cascades, this compound can attenuate the downstream cellular responses triggered by tissue acidosis.

Modulation of Nociception

GPR4 is expressed in sensory neurons within the dorsal root ganglia (DRG), which are key players in pain transmission.[3][4] In inflammatory conditions, local tissue acidosis can activate GPR4 on nociceptive neurons, contributing to pain sensitization.

Preclinical Evidence in Inflammatory Pain

This compound has demonstrated significant efficacy in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). Administration of this compound at doses of 3, 10, or 30 mg/kg was shown to increase the mechanical paw withdrawal threshold, indicating a reduction in mechanical hyperalgesia.

Quantitative Data on Nociception

| Experimental Model | Species | Compound | Dose | Route of Administration | Key Finding | Reference |

| Complete Freund's Adjuvant (CFA)-induced hyperalgesia | Rat | This compound | 3, 10, 30 mg/kg | Oral (p.o.) | Increased mechanical paw withdrawal threshold |

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia in Rats

This protocol outlines the methodology for inducing and assessing inflammatory pain in rats, a model used to evaluate the analgesic effects of this compound.

1. Animal Model:

-

Male Sprague-Dawley rats are typically used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Induction of Inflammation:

-

A suspension of Mycobacterium butyricum in mineral oil (Complete Freund's Adjuvant) is prepared.

-

Under light isoflurane anesthesia, 100 µL of CFA is injected intradermally into the plantar surface of the right hind paw.

3. Assessment of Mechanical Hyperalgesia (von Frey Test):

-

Mechanical sensitivity is assessed using von Frey filaments of varying stiffness.

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited.

-

The paw withdrawal threshold (in grams) is determined using the up-down method.

-

Measurements are typically taken before CFA injection (baseline) and at various time points after injection to assess the development and attenuation of hyperalgesia following treatment with this compound.

4. Assessment of Thermal Hyperalgesia (Hargreaves Test):

-

Thermal sensitivity can be assessed using a plantar test apparatus.

-

A radiant heat source is focused on the plantar surface of the paw.

-

The latency to paw withdrawal is recorded. A cut-off time is set to prevent tissue damage.

Workflow for CFA-Induced Hyperalgesia Model

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nociceptors of dorsal root ganglion express proton-sensing G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GPR4 in Inflammation and the Therapeutic Potential of its Inhibitor, NE 52-QQ57

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 4 (GPR4) has emerged as a critical regulator of inflammatory processes, primarily functioning as a proton sensor in acidic microenvironments characteristic of inflamed tissues. Its activation triggers a cascade of downstream signaling events that promote endothelial cell activation, leukocyte recruitment, and the production of pro-inflammatory mediators. This guide provides a comprehensive overview of the role of GPR4 in inflammation, detailing its signaling pathways and the compelling inhibitory effects of the selective antagonist, NE 52-QQ57. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: GPR4 as a Key Mediator of Inflammation

G protein-coupled receptor 4 (GPR4) is a member of the G protein-coupled receptor family and is notably activated by extracellular protons, making it a crucial sensor of acidic conditions that arise in various pathological states, including inflammation, ischemia, and tumorigenesis.[1][2] GPR4 is highly expressed in vascular endothelial cells, which form the inner lining of blood vessels and play a pivotal role in the initiation and propagation of inflammatory responses.[1]

Upon activation by a decrease in extracellular pH, GPR4 undergoes a conformational change that initiates intracellular signaling cascades. This leads to the upregulation of a suite of pro-inflammatory molecules, including adhesion molecules and cytokines, which facilitate the adhesion and infiltration of leukocytes into inflamed tissues, thereby amplifying the inflammatory response.[2] Given its central role in orchestrating these events, GPR4 has garnered significant interest as a promising therapeutic target for a range of inflammatory diseases.

The GPR4 Signaling Network in Inflammation

GPR4 activation by an acidic pH initiates a complex network of intracellular signaling pathways, primarily involving Gαs, Gα12/13, and Gαq proteins. These pathways converge to regulate endothelial cell function and promote a pro-inflammatory phenotype.

Gαs/cAMP Pathway

The predominant signaling pathway activated by GPR4 is the Gαs/cyclic AMP (cAMP) pathway. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This cascade ultimately results in the increased expression of vascular adhesion molecules such as E-selectin and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are critical for the recruitment of leukocytes to the site of inflammation.

Gα12/13/RhoA Pathway

GPR4 can also couple to Gα12/13 proteins, leading to the activation of the small GTPase RhoA. The RhoA pathway is primarily involved in regulating the endothelial cell cytoskeleton, leading to changes in cell shape and permeability. This can contribute to the breakdown of the endothelial barrier, facilitating the extravasation of leukocytes and plasma proteins into the surrounding tissue.

Gαq/PLC Pathway

Activation of the Gαq pathway by GPR4 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the expression of inflammatory mediators.

This compound: A Potent and Selective GPR4 Antagonist

This compound is a small molecule antagonist that has demonstrated high potency and selectivity for GPR4.[3] Its inhibitory action on GPR4 signaling makes it a valuable tool for studying the receptor's function and a promising therapeutic candidate for inflammatory diseases.

Mechanism of Action

This compound acts as a competitive antagonist, binding to GPR4 and preventing its activation by protons. This blockade of GPR4 signaling effectively abrogates the downstream inflammatory cascades, leading to a reduction in the expression of adhesion molecules and cytokines, and consequently, a decrease in leukocyte-endothelial interactions.

Quantitative Data on the Inhibitory Effect of this compound

Numerous preclinical studies have provided quantitative evidence for the anti-inflammatory efficacy of this compound. The following tables summarize key findings from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter Measured | IC50 Value | Reference |

| GPR4 Antagonism | - | GPR4 Receptor Binding | 70 nM | |

| cAMP Accumulation | HEK293 cells | Inhibition of GPR4-mediated cAMP accumulation | 26.8 nM |

Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Clinical Parameters | |||

| Body Weight Loss | This compound | Reduced compared to vehicle control | |

| Fecal Score | This compound | Reduced compared to vehicle control | |

| Macroscopic Indicators | |||

| Colon Shortening | This compound | Reduced compared to vehicle control | |

| Splenic Expansion | This compound | Reduced compared to vehicle control | |

| Mesenteric Lymph Node Enlargement | This compound | Reduced compared to vehicle control | |

| Histopathological Features | |||

| Active Colitis | This compound | Alleviated compared to vehicle control | |

| Molecular Markers | |||

| Inflammatory Gene Expression (e.g., TNF-α) | This compound | Attenuated in colon tissues | |

| Vascular Adhesion Molecule Expression (VCAM-1, E-selectin) | This compound | Attenuated in intestinal endothelia |

Table 3: Effect of this compound on Cytokine Expression in a SARS-CoV-2 Mouse Model

| Cytokine/Chemokine | Treatment Group | Fold Change in Gene Expression (Lung) vs. Vehicle | Reference |

| TNF-α | This compound | Reduced | |

| IL-6 | This compound | Reduced | |

| IFN-γ | This compound | Reduced |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of GPR4 and this compound research.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of inflammatory bowel disease (IBD).

-

Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction of Colitis: Mice are administered 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in their drinking water ad libitum for 5-7 days.

-

Treatment: this compound or vehicle control is administered daily, typically by oral gavage, starting from the first day of DSS administration.

-

Monitoring: Clinical parameters such as body weight, stool consistency, and presence of blood in the stool are monitored daily.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and colons are collected for macroscopic evaluation (length, weight), histological analysis (H&E staining), and molecular analysis (qRT-PCR, Western blotting, IHC).

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This technique is used to quantify the mRNA levels of specific inflammatory genes.

-

RNA Extraction: Total RNA is extracted from tissues or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: The qPCR reaction is performed using a qPCR instrument with a SYBR Green-based master mix. Each reaction typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and the master mix.

-

Primer Sequences (Human):

-

TNF-α: Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3', Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

IL-6: Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3', Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'

-

IL-8: Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3', Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

-

VCAM-1: Forward: 5'-ATGCCTGGGAAGATGGTCGT-3', Reverse: 5'-TGGAGCTGGTAGACCCTCGT-3'

-

E-selectin: Forward: 5'-TCTCTCAGCTCACTGGCTTTG-3', Reverse: 5'-GGAGGAATGGTTTGGCTTTG-3'

-

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for GPR4 Signaling Proteins

This technique is used to detect and quantify the protein levels of components of the GPR4 signaling pathway.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-GPR4, anti-phospho-CREB, anti-VCAM-1) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Adhesion Molecules

This technique is used to visualize the expression and localization of adhesion molecules in tissue sections.

-

Tissue Preparation: Paraffin-embedded tissue sections (5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against VCAM-1 or E-selectin (e.g., 1:100 to 1:500 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-HRP complex is applied. The signal is developed using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

Conclusion

GPR4 stands as a pivotal player in the inflammatory cascade, acting as a key sensor of the acidic microenvironment that characterizes inflamed tissues. Its activation unleashes a potent pro-inflammatory signaling program, making it an attractive therapeutic target. The selective GPR4 antagonist, this compound, has demonstrated significant anti-inflammatory efficacy in a range of preclinical models, underscoring the therapeutic potential of GPR4 inhibition. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of GPR4 in inflammation and to advance the development of novel anti-inflammatory therapies targeting this important receptor.

References

NE 52-QQ57: A Novel GPR4 Antagonist for COVID-19 and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NE 52-QQ57 is a selective and orally available antagonist of G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in inflammatory processes. This technical guide provides a comprehensive overview of the research applications of this compound, with a particular focus on its dual anti-inflammatory and antiviral effects in the context of COVID-19, as well as its therapeutic potential in other inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.

Introduction to this compound

This compound is a small molecule antagonist of GPR4, a receptor primarily expressed on vascular endothelial cells that plays a crucial role in regulating leukocyte infiltration and inflammatory responses.[1][2][3][4][5] GPR4 is activated by acidic pH, a common feature of inflammatory and tumor microenvironments. By blocking GPR4 activation, this compound has demonstrated significant anti-inflammatory properties in various preclinical models.

Chemical Properties:

-

IUPAC Name: 2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

-

Molecular Formula: C24H28N6O

-

Molecular Weight: 416.52 g/mol

-

CAS Number: 1401728-56-0

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the GPR4 signaling pathway. GPR4 activation by protons (low pH) leads to the coupling of Gαs proteins, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels promote the expression of adhesion molecules on endothelial cells, facilitating leukocyte transmigration into tissues and amplifying the inflammatory cascade.

This compound competitively binds to GPR4, preventing its activation by protons and subsequently blocking the downstream cAMP-mediated signaling. This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, thereby mitigating the hyperinflammatory response characteristic of severe COVID-19 and other inflammatory conditions.

Signaling Pathway of GPR4 Antagonism by this compound

Caption: GPR4 signaling pathway and the inhibitory action of this compound.

Research Applications in COVID-19

A pivotal study investigated the efficacy of this compound in a SARS-CoV-2-infected K18-hACE2 transgenic mouse model, which mimics severe COVID-19 in humans. The findings from this research demonstrated that this compound possesses both anti-inflammatory and antiviral properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in SARS-CoV-2 Infected K18-hACE2 Mice

| Parameter | Vehicle Group | This compound Group |

| Survival Rate | Decreased Significantly | Increased Significantly |

| Lung Viral Titer | High | Significantly Decreased |

| Brain Viral Titer | High | Significantly Decreased |

| Pro-inflammatory Cytokines | Elevated | Significantly Reduced |

| Pro-inflammatory Chemokines | Elevated | Significantly Reduced |

Table 2: In Vitro Antiviral Activity of this compound

| Cell Line | Effect of this compound on SARS-CoV-2 Propagation |

| Vero E6 | Inhibited |

| Caco-2 | Inhibited |

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Cell Type |

| GPR4 IC50 | 70 nM | - |

| cAMP Accumulation IC50 | 26.8 nM | HEK293 cells |

Experimental Protocols

In Vivo SARS-CoV-2 Infection Model:

-

Animal Model: K18-hACE2 transgenic mice.

-

Infection: Intranasal inoculation with SARS-CoV-2.

-

Treatment: Administration of this compound or vehicle control.

-

Endpoints: Monitoring of survival rates, measurement of viral loads in lung and brain tissues via plaque assay and RT-qPCR, and quantification of pro-inflammatory cytokines and chemokines in tissue homogenates using multiplex immunoassay.

In Vitro Viral Propagation Assay:

-

Cell Lines: Vero E6 and Caco-2 cells.

-

Procedure: Cells were infected with SARS-CoV-2 in the presence of varying concentrations of this compound or vehicle control.

-

Analysis: Viral propagation was assessed by measuring viral RNA levels or by plaque assay to determine infectious virus titers.

Experimental Workflow for In Vivo Studies

References

- 1. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]

- 2. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice – ScienceOpen [scienceopen.com]

- 3. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NE 52-QQ57 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE 52-QQ57 is a potent and selective antagonist of the G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and neuronal cell death.[1][2][3] GPR4 is activated by acidic extracellular pH, a common feature of the microenvironment in tumors and inflamed tissues.[3][4] As an antagonist, this compound blocks the downstream signaling cascades initiated by GPR4 activation, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for diseases associated with acidosis. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

A summary of the key in vitro pharmacological data for this compound is presented in Table 1. This data highlights the potency of this compound in inhibiting GPR4 activity.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Cell Line | Assay Description |

| IC₅₀ (GPR4) | 70 nM (0.07 µM) | Not Specified | Measures the concentration of this compound required to inhibit GPR4 activity by 50%. |

| IC₅₀ (cAMP) | 26.8 nM | HEK293 | Measures the concentration of this compound required to block GPR4-mediated cyclic AMP (cAMP) accumulation by 50%. |

Signaling Pathway

GPR4 is a pleiotropic receptor that can couple to multiple G protein subtypes, including Gs, Gq, and G12/G13, upon activation by extracellular protons (acidosis). This leads to the activation of several downstream signaling cascades. This compound, as a GPR4 antagonist, inhibits these pathways. The primary signaling pathways are depicted below.

Caption: GPR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the function of this compound are provided below.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit GPR4-mediated cAMP production.

-

Cell Line: HEK293 cells stably expressing GPR4.

-

Reagents:

-

HEK293-GPR4 cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

IBMX (a phosphodiesterase inhibitor)

-

Forskolin (an adenylate cyclase activator, used as a positive control)

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA)

-

-

Protocol:

-

Seed HEK293-GPR4 cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound and IBMX for 30 minutes at 37°C.

-

Stimulate the cells by lowering the pH of the assay buffer to the EC₅₀ of proton-induced cAMP accumulation for GPR4 (typically pH 6.8-7.0) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

CRE-Driven Transcriptional Activity Assay

This reporter gene assay measures the functional antagonism of this compound on GPR4-mediated gene transcription.

-

Cell Line: HEK293 cells co-transfected with GPR4 and a cAMP response element (CRE)-driven reporter gene (e.g., luciferase).

-

Reagents:

-

Transfected HEK293 cells

-

Cell culture medium

-

This compound

-

Acidic cell culture medium (pH adjusted to 6.8-7.0)

-

Luciferase assay reagent

-

-

Protocol:

-

Seed the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Replace the medium with acidic medium (pH 7.0) to stimulate GPR4 and incubate for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Determine the antagonistic effect by comparing the reporter activity in the presence and absence of the compound.

-

In Vitro Anti-SARS-CoV-2 Plaque Assay

This assay evaluates the potential antiviral activity of this compound.

-

Cell Lines: Vero E6 or Caco-2 cells.

-

Reagents:

-

Vero E6 or Caco-2 cells

-

DMEM medium supplemented with 2% FBS and 1% Penicillin/Streptomycin

-

SARS-CoV-2 virus stock

-

This compound

-

Methylcellulose

-

Crystal violet staining solution

-

-

Protocol:

-

Seed confluent Vero E6 or Caco-2 cells in 12-well plates.

-

Infect the cells with SARS-CoV-2 (e.g., 30 PFU) for 1 hour at 37°C.

-

Remove the virus-containing medium.

-

Overlay the cells with a mixture of DMEM, 2% FBS, 1% Penicillin/Streptomycin, 0.4% methylcellulose, and various concentrations of this compound.

-

Incubate the plates for 3 days.

-

Remove the overlay, fix the cells with 10% neutral-buffered formalin, and stain with crystal violet.

-

Count the number of plaques to determine the viral titer and the inhibitory effect of this compound.

-

Caption: Workflow for the In Vitro Anti-SARS-CoV-2 Plaque Assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on different cell lines.

-

Cell Line: SH-SY5Y human neuroblastoma cells, or other cell lines of interest.

-

Reagents:

-

SH-SY5Y cells

-

DMEM/F12 (1:1) medium with 10% FBS and 1% Penicillin/Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Protocol:

-

Seed SH-SY5Y cells at a density of 2.5 × 10⁵ cells/mL in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro characterization of the GPR4 antagonist, this compound. These assays are fundamental for understanding its mechanism of action, potency, and potential therapeutic applications in diseases driven by acidosis and inflammation. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory practices.

References

Application Notes and Protocols: Utilizing NE 52-QQ57 in HEK293 Cells for cAMP Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the GPR4 antagonist, NE 52-QQ57, in cyclic AMP (cAMP) assays using Human Embryonic Kidney (HEK293) cells. This document includes an overview of the underlying signaling pathway, detailed experimental protocols for common assay platforms, and representative data for the characterization of this compound.

Introduction to this compound and GPR4

This compound is a potent and selective antagonist of the G protein-coupled receptor 4 (GPR4). GPR4 is a proton-sensing receptor that is activated by acidic pH and couples to the Gs alpha subunit (Gαs) of heterotrimeric G proteins. Activation of GPR4 stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP. The cAMP pathway is a critical signaling cascade involved in a multitude of physiological processes.[1][2][3] Dysregulation of GPR4 signaling has been implicated in inflammatory responses and other pathological conditions, making it an attractive target for drug discovery.

This compound has been demonstrated to effectively block GPR4-mediated cAMP accumulation in HEK293 cells, exhibiting an IC50 value of approximately 26.8 nM. This makes cAMP assays in HEK293 cells a robust and relevant method for characterizing the inhibitory activity of this compound and similar compounds targeting GPR4.

GPR4 Signaling Pathway

The activation of GPR4 by low extracellular pH initiates a signaling cascade that results in the production of cAMP. This pathway is a classic example of Gs-coupled GPCR signaling.

Data Presentation: this compound Inhibition of cAMP Production

The following table summarizes representative data from a dose-response experiment where HEK293 cells expressing GPR4 were stimulated with an agonist (e.g., acidic media) in the presence of varying concentrations of this compound. The resulting intracellular cAMP levels were measured.

| This compound Conc. (nM) | % Inhibition of cAMP Production | Intracellular cAMP (nM) (Representative) |

| 0.1 | 5.2 | 9.48 |

| 1 | 15.8 | 8.42 |

| 10 | 40.1 | 5.99 |

| 26.8 (IC50) | 50.0 | 5.00 |

| 100 | 75.3 | 2.47 |

| 1000 | 95.1 | 0.49 |

| 10000 | 98.9 | 0.11 |

Note: The intracellular cAMP concentrations are representative and can vary based on the specific assay conditions, agonist concentration, and cell passage number. The key parameter is the dose-dependent inhibition by this compound.

Experimental Protocols

Two common and robust methods for measuring intracellular cAMP are the bioluminescence-based GloSensor™ cAMP Assay and the time-resolved fluorescence resonance energy transfer (TR-FRET)-based HTRF® cAMP assay. Detailed protocols for both are provided below.

General Cell Culture and Handling for HEK293 Cells

-

Cell Line: HEK293 cells endogenously or recombinantly expressing GPR4.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol 1: GloSensor™ cAMP Assay

This protocol utilizes a genetically encoded biosensor that emits light upon binding to cAMP.[4][5]

Materials:

-

HEK293 cells expressing GPR4

-

pGloSensor™-22F cAMP Plasmid (or a stable cell line)

-

Transfection reagent (if not using a stable cell line)

-

GloSensor™ cAMP Reagent

-

CO2-independent cell culture medium

-

This compound

-

GPR4 agonist (e.g., MES buffer at pH 6.0)

-

White, opaque 96- or 384-well assay plates

-

Luminometer

Experimental Workflow:

Step-by-Step Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HEK293-GPR4 cells in culture medium.

-

Seed cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C with 5% CO2.

-

-

GloSensor™ Reagent Equilibration:

-

Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the GloSensor™ cAMP Reagent mixture to each well.

-

Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in CO2-independent medium at 2X the final desired concentrations.

-

Add 50 µL of the this compound dilutions to the appropriate wells.

-

For control wells, add 50 µL of vehicle.

-

Pre-incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Prepare the GPR4 agonist (e.g., acidic buffer) at 2X the final desired concentration.

-

Add 50 µL of the agonist solution to all wells except the negative control wells.

-

For negative control wells, add 50 µL of assay buffer.

-

-

Luminescence Detection:

-

Measure luminescence immediately using a plate luminometer.

-

For kinetic assays, take readings every 1-2 minutes for 20-30 minutes.

-

For endpoint assays, incubate for 15-20 minutes at room temperature before reading.

-

-

Data Analysis:

-

Normalize the data by subtracting the background luminescence (no agonist control).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.

-

Plot the percent inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: HTRF® cAMP Assay

This protocol is a competitive immunoassay that measures cAMP levels using TR-FRET.

Materials:

-

HEK293 cells expressing GPR4

-

HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

Cell lysis buffer (provided in the kit)

-

This compound

-

GPR4 agonist (e.g., acidic media)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional

-

White, low-volume 384-well assay plates

-

TR-FRET compatible plate reader

Experimental Workflow:

Step-by-Step Procedure:

-

Cell Preparation:

-

Harvest HEK293-GPR4 cells and resuspend them in assay buffer (typically HBSS or similar) at a density of 0.5-1.0 x 10^6 cells/mL. A PDE inhibitor like IBMX can be included in the buffer to prevent cAMP degradation.

-

-

Compound Plating:

-

Prepare serial dilutions of this compound in assay buffer at 4X the final concentration.

-

Dispense 5 µL of the this compound dilutions into a 384-well plate.

-

For control wells, dispense 5 µL of vehicle.

-

-

Cell Stimulation:

-

Dispense 5 µL of the cell suspension into each well of the assay plate containing the antagonist.

-

Prepare the GPR4 agonist at 4X the final EC80 concentration in assay buffer.

-

Add 5 µL of the agonist to all wells except the negative control. Add 5 µL of assay buffer to the negative control wells.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Cell Lysis and Detection:

-

Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) in the provided lysis buffer according to the manufacturer's protocol.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP cryptate solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

TR-FRET Measurement:

-

Read the plate on a TR-FRET compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

The signal is inversely proportional to the cAMP concentration.

-

Use a cAMP standard curve to convert HTRF ratios to cAMP concentrations.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

These application notes provide a framework for the successful use of this compound in cAMP assays with HEK293 cells. Both the GloSensor™ and HTRF® platforms are well-suited for characterizing the antagonist activity of compounds targeting the GPR4 receptor. Adherence to these detailed protocols, with appropriate optimization for specific laboratory conditions and cell batches, will enable researchers to generate robust and reproducible data for advancing their drug discovery and development programs.

References

Application Notes and Protocols: The Antiviral Efficacy of NE 52-QQ57 in Vero E6 and Caco-2 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NE 52-QQ57 is a selective, orally available antagonist of the G protein-coupled receptor 4 (GPR4) with demonstrated anti-inflammatory properties.[1] Recent studies have unveiled its potential as an antiviral agent, specifically against SARS-CoV-2.[2][3] GPR4 is a pro-inflammatory receptor that is believed to play a role in the hyperinflammatory response observed in severe COVID-19 cases.[2][3] Antagonism of GPR4 by this compound has been shown to not only mitigate this inflammatory response but also to directly inhibit viral propagation in relevant cell line models.

These application notes provide a comprehensive overview of the treatment of Vero E6 and Caco-2 cell lines with this compound, summarizing the quantitative data on its antiviral effects and detailing the experimental protocols for its evaluation. Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses and are a standard model for virology research. Caco-2 cells, a human colon adenocarcinoma cell line, are a valuable model for studying the intestinal barrier and viral entry in the gastrointestinal tract.

Data Presentation

The antiviral activity of this compound against SARS-CoV-2 in Vero E6 and Caco-2 cells has been quantified through the measurement of viral RNA levels and infectious viral titers. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on SARS-CoV-2 RNA Levels in Vero E6 Cells

| Treatment Concentration | Fold Change in Viral RNA (vs. Vehicle) | Statistical Significance (p-value) |

| 1 µM | ~0.6 | < 0.05 |

| 5 µM | ~0.4 | < 0.01 |

| 10 µM | ~0.2 | < 0.0001 |

Data is synthesized from graphical representations in the cited literature and represents approximate values. For precise data, refer to the original publication.

Table 2: Effect of this compound on Infectious SARS-CoV-2 Titer in Vero E6 Cells (Plaque Assay)

| Treatment Concentration | Infectious Viral Titer (PFU/mL) | Fold Reduction (vs. Vehicle) |

| Vehicle (DMSO) | High | - |

| 10 µM | Significantly Reduced | Not explicitly quantified in folds |

The cited study demonstrated a significant reduction in plaque-forming units (PFU) with this compound treatment, indicating a decrease in infectious virus production.

Table 3: Effect of this compound on SARS-CoV-2 RNA Levels in Caco-2 Cells

| Treatment Concentration | Fold Change in Viral RNA (vs. Vehicle) | Statistical Significance (p-value) |

| 10 µM | Significantly Reduced | < 0.05 |

The study reported a significant inhibitory effect on SARS-CoV-2 propagation in Caco-2 cells at a concentration of 10 µM.

Experimental Protocols

The following are detailed protocols for the key experiments involved in assessing the antiviral activity of this compound in Vero E6 and Caco-2 cell lines.

Cell Culture and Maintenance

a) Vero E6 Cell Culture Protocol

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, remove and discard the culture medium.

-

Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically 5-15 minutes).

-

Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.

-

Add appropriate aliquots of the cell suspension to new culture vessels.

-

Incubate the cultures at 37°C.

-

b) Caco-2 Cell Culture Protocol

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

For optimal differentiation and homogeneity, subculture Caco-2 cells when they reach 50-70% confluence.

-

Aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for approximately 5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and plate onto new culture vessels at a seeding density of 2-4 x 10^4 cells/cm².

-

In Vitro Antiviral Assays

a) SARS-CoV-2 Infection Protocol

-

Seed Vero E6 or Caco-2 cells in 12-well plates and grow to confluency.

-

For Vero E6 cells, infect with SARS-CoV-2 at a multiplicity of infection (MOI) appropriate for the specific assay (e.g., 100 PFU for RT-qPCR or 30 PFU for plaque assay).

-

For Caco-2 cells, infect with SARS-CoV-2 at an appropriate MOI (e.g., 1000 PFU for RT-qPCR).

-

Incubate the virus with the cells for 1 hour at 37°C in a 5% CO2 incubator to allow for viral entry.

-

After the incubation period, remove the virus-containing medium.

-

Add fresh complete medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired duration (e.g., 24 or 72 hours).

b) Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-qPCR) for Viral RNA Quantification

-

Following treatment with this compound, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.

-

Quantify the viral RNA levels by qPCR using primers and probes specific for a SARS-CoV-2 gene, such as the nucleocapsid (N) gene.

-

Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

-

Calculate the fold change in viral RNA in this compound-treated cells relative to the vehicle-treated control.

c) Plaque Reduction Assay for Infectious Virus Titer

-

Prepare serial dilutions of the supernatant collected from infected and treated cell cultures.

-

Seed a fresh monolayer of Vero E6 cells in 6-well or 12-well plates.

-

Infect the cells with the diluted supernatants for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).

-

Fix the cells with a fixative solution (e.g., 4% formaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Compare the titers from this compound-treated samples to the vehicle control to determine the reduction in infectious virus.

Cell Viability Assay

a) MTT Assay Protocol

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound or a vehicle control and incubate for the desired duration.

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow: Antiviral Activity Assessment

Caption: Workflow for assessing antiviral activity.

Logical Relationship: Cell Viability and Antiviral Effect

Caption: Determining the therapeutic window.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]

- 3. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NE 52-QQ57 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of NE 52-QQ57, a selective and orally available GPR4 antagonist, in various mouse models based on preclinical research. The protocols and data presented herein are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Data Presentation

Table 1: Summary of this compound Administration and Dosage in Mouse Models

| Mouse Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| Angiogenesis (Chamber Model) | Female FVB (8-10 weeks) | 30 mg/kg | Oral (p.o.) | Twice daily (bid) | 4 days | Statistically significant reduction (46.8 ± 10.6%) of tissue growth. | [1][2] |

| SARS-CoV-2 Infection | 10-month-old male and female hemizygous K18-hACE2 transgenic | 30 mg/kg | Oral (p.o.) | Once daily (q.d.) | Up to 6 days (starting from 4 days post-infection) | Increased survival rate, reduced lung and brain viral load, mitigated inflammatory response. | [3][4] |

| Dextran Sulfate Sodium (DSS)-Induced Acute Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited intestinal inflammation, reduced body weight loss, and fecal score. | [5] |

| MPTP-Induced Parkinson's Disease | C57BL/6J | 30 mg/kg | Oral (p.o.) | Not Specified | 5 days (co-treatment with MPTP) | Reduced dopaminergic neuronal loss, improved motor and memory functions. |

Table 2: Pharmacokinetic Parameters of this compound in a Mouse Angiogenesis Model

| Parameter | Value | Time Point | Dosage | Administration Route | Mouse Strain | Reference |

| Blood Level | 9.03 ± 2.87 µM | 2 hours post-administration on day 4 | 30 mg/kg (bid) | Oral (p.o.) | Female FVB | |

| Blood Level | 0.09 ± 0.06 µM | 16 hours post-administration on day 4 | 30 mg/kg (bid) | Oral (p.o.) | Female FVB |

Experimental Protocols